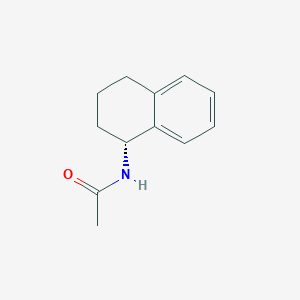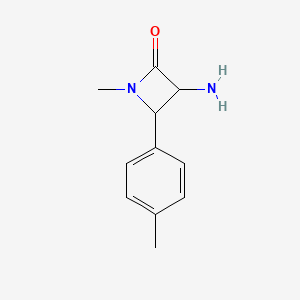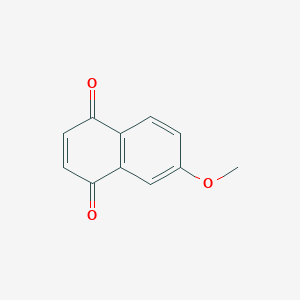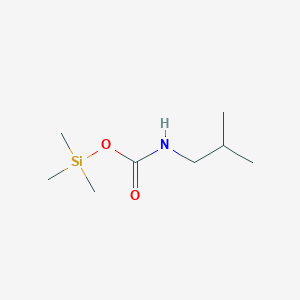
(S)-Alpha-allyl-proline,HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Alpha-allyl-proline, HCl is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an allyl group attached to the alpha carbon of proline, a secondary amino acid. The hydrochloride (HCl) form is commonly used to enhance the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Alpha-allyl-proline, HCl typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Allylation: The alpha carbon of L-proline is allylated using allyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Hydrochloride Formation: The resulting (S)-Alpha-allyl-proline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (S)-Alpha-allyl-proline, HCl may involve:
Large-Scale Allylation: Utilizing continuous flow reactors to perform the allylation step efficiently.
Purification: Employing crystallization or chromatography techniques to purify the compound.
Hydrochloride Formation: Converting the purified (S)-Alpha-allyl-proline to its hydrochloride form using controlled acid-base reactions.
化学反応の分析
Types of Reactions
(S)-Alpha-allyl-proline, HCl can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The compound can be reduced to remove the allyl group, yielding proline.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under mild conditions.
Major Products
Epoxides: Formed from oxidation of the allyl group.
Alcohols: Resulting from partial oxidation.
Proline Derivatives: Obtained through reduction or substitution reactions.
科学的研究の応用
(S)-Alpha-allyl-proline, HCl has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Studied for its role in protein engineering and enzyme inhibition.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-Alpha-allyl-proline, HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
類似化合物との比較
Similar Compounds
(S)-Alpha-methyl-proline: Another chiral proline derivative with a methyl group instead of an allyl group.
(S)-Alpha-ethyl-proline: Similar structure with an ethyl group.
(S)-Alpha-benzyl-proline: Contains a benzyl group, offering different steric and electronic properties.
Uniqueness
(S)-Alpha-allyl-proline, HCl is unique due to the presence of the allyl group, which provides distinct reactivity and potential for diverse chemical transformations. Its chiral nature also makes it valuable in asymmetric synthesis and catalysis.
特性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
(2S)-1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H/t7-;/m0./s1 |
InChIキー |
OXIPWMWSVJMAQA-FJXQXJEOSA-N |
異性体SMILES |
C=CCN1CCC[C@H]1C(=O)O.Cl |
正規SMILES |
C=CCN1CCCC1C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)






![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)





